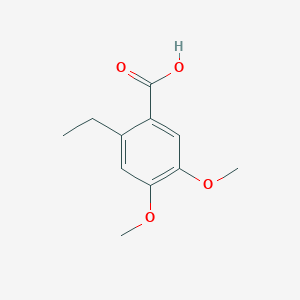
2-Ethyl-4,5-dimethoxybenzoic acid
Cat. No. B8297392
M. Wt: 210.23 g/mol
InChI Key: RWRWIQIUEBLPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03991050
Procedure details


2-Ethyl-4,5-dimethoxybenzoic acid is esterified in methanol containing hydrochloric acid. The methyl ester is converted consecutively to methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone, methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone, and β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile according to Example 107. Following the procedure of Example 121 the β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile is allowed to react with guanidine to give 2,4-diamino-5-(2'-ethyl-4',5'-dimethoxybenzyl)pyrimidine, m.p. 206°-207° C. after recrystallization from 60% to ethanol.


[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Name
methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Name
β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Name
β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
C(C1C=C(OC)C(OC)=CC=1C(O)=O)C.Cl.CC(O)(C1C=C(OC)C(OC)=CC=1CC)CS(CC(C1C=C(OC)C(OC)=CC=1CC)(O)C)(=O)=O.[NH:52]([CH:59]=[C:60]([CH2:63][C:64]1[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=1[CH2:74][CH3:75])[C:61]#N)C1C=CC=CC=1.[NH2:76][C:77]([NH2:79])=[NH:78]>CO>[NH2:78][C:77]1[N:79]=[C:59]([NH2:52])[C:60]([CH2:63][C:64]2[CH:69]=[C:68]([O:70][CH3:71])[C:67]([O:72][CH3:73])=[CH:66][C:65]=2[CH2:74][CH3:75])=[CH:61][N:76]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C1=C(C(=O)O)C=C(C(=C1)OC)OC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
[Compound]
|
Name
|
methyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
methyl-α-(2-ethyl-4,5-dimethoxyacetophenone) sulphone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
methyl-β-hydroxy-β-(2-ethyl-4,5-dimethoxyphenyl)ethyl sulphone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CS(=O)(=O)CC(C)(O)C1=C(C=C(C(=C1)OC)OC)CC)(C1=C(C=C(C(=C1)OC)OC)CC)O
|
Step Six
|
Name
|
β-anilino-α -(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC
|
Step Seven
|
Name
|
β-anilino-α-(2-ethyl-4,5-dimethoxybenzyl) acrylonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(C1=CC=CC=C1)C=C(C#N)CC1=C(C=C(C(=C1)OC)OC)CC
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=N)N
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC1=C(C=C(C(=C1)OC)OC)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
